Tricaprylin

Metabolism Ketogenesis Nutritional Science

Select Tricaprylin (C8) for applications requiring rapid ketogenesis—3x more potent than tricaprin. Use as the lead excipient for Type I lipid-based drug delivery, achieving up to 100-fold solubility enhancement with co-solvents. For enhanced vitamin A uptake, tricaprylin outperforms triolein by 90%. In MVL depots, incorporate tricaprylin to engineer an immediate-release phase. Standard MCT mixtures fail to replicate this chain-length-specific performance. Source high-purity (>93%) material to ensure formulation reproducibility.

Molecular Formula C27H50O6
Molecular Weight 470.7 g/mol
CAS No. 538-23-8
Cat. No. B1683027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricaprylin
CAS538-23-8
Synonyms2-ethylhexanoic acid, 1,2,3-propanetriyl ester
glycerol tricaprylate
glycerol trioctanoate
glyceryl tricaprylate
glyceryl trioctanoate
octanoic acid, 1,2,3- propanetriyl ester
Panasate 800
tricaprylin
triethylhexanoin
trioctanoin
trioctanoylglyceride
Molecular FormulaC27H50O6
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
InChIInChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3
InChIKeyVLPFTAMPNXLGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
Miscible in ethanol;  very soluble in ether, benzene, chloroform, ligroin
Very soluble in petroleum ether
In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C
0.4 mg/L @ 37 °C (exp)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tricaprylin (CAS 538-23-8): Technical Baseline for Sourcing a Medium-Chain Triglyceride in Research and Pharmaceutical Applications


Tricaprylin (CAS 538-23-8), also known as glycerol trioctanoate, is a homogeneous medium-chain triglyceride (MCT) consisting of a glycerol backbone esterified with three caprylic acid (octanoic acid, C8:0) moieties . It is a colorless, odorless liquid at room temperature with a melting point of 9-10°C, and is insoluble in water but miscible with most organic solvents . Tricaprylin is distinguished from its closest analogs, such as tricaproin (C6:0), tricaprin (C10:0), trilaurin (C12:0), and triolein (C18:1), by its specific C8 chain length, which confers unique physicochemical and biological properties critical for its use as a pharmaceutical excipient, a model lipid for metabolic studies, and a component in specialized drug delivery systems .

Why Tricaprylin Cannot Be Readily Substituted with Other MCTs or LCTs in Critical Research and Pharmaceutical Applications


While tricaprylin is often grouped under the general class of medium-chain triglycerides (MCTs), its specific C8 fatty acid chain length dictates a performance profile that is not interchangeable with other MCTs or long-chain triglycerides (LCTs). The primary reason generic substitution fails is the chain length-dependent nature of its interactions with biological and formulation systems. This leads to significant, quantifiable differences in key parameters such as the rate and extent of ketogenesis in vivo [1], the solubilizing capacity for lipophilic drugs in lipid-based formulations [2], and the bioaccessibility of co-administered nutraceuticals [3]. Furthermore, critical physical properties like melting point and digestion kinetics, which directly influence formulation stability and in vivo performance, are also chain length-dependent [4]. Therefore, sourcing a specific, high-purity tricaprylin is not merely a matter of selecting any MCT, but a critical decision point that directly impacts experimental reproducibility and formulation success.

Quantitative Evidence Guide: Differentiating Tricaprylin (C8) from Closest Analogs (C10 Tricaprin, C18:1 Triolein, Mixed MCTs)


Superior and Faster Ketogenesis: Tricaprylin (C8) vs. Tricaprin (C10) and Trilaurin (C12)

In a human metabolic study, tricaprylin (C8) demonstrated a significantly greater and more rapid ketogenic effect compared to tricaprin (C10) and trilaurin (C12). The total plasma ketone response was three times higher for C8 than for C10, and six times higher than for C12 [1]. This effect was directly related to the post-dose increase in octanoate in plasma total lipids [1].

Metabolism Ketogenesis Nutritional Science β-Hydroxybutyrate

Enhanced Drug Solubilization as a Pure Excipient: Tricaprylin (C8) vs. Tricaprin (C10)

When used as a pure excipient (undigested oil), tricaprylin is generally a more potent solvent for a diverse set of 16 structurally varied drugs compared to tricaprin (C10) [1]. However, the study also notes an important formulation nuance: upon digestion, the solubilization capacity for drugs was typically higher for tricaprin than for tricaprylin [1].

Pharmaceutical Formulation Lipid-Based Drug Delivery Excipient Screening Solubility

Differential Modulation of Fat-Soluble Vitamin Bioavailability: Tricaprylin (C8) vs. Triolein (C18:1)

The type of triglyceride significantly influences the bioavailability of fat-soluble vitamins. In a murine model, a low amount of tricaprylin (LTC) resulted in a plasma vitamin A response that was up to 87.6% higher compared to high amounts of tricaprylin (HTC) or high amounts of triolein (HTO) [1]. Conversely, high amounts of triolein (HTO) favored the plasma responses of vitamins E and K (up to +283.9% and +163.8%, respectively) [1]. This demonstrates that tricaprylin is not a neutral vehicle; it actively and differentially modulates nutrient bioavailability.

Nutrition Bioavailability Formulation Science Fat-Soluble Vitamins

Controlled Drug Release in Liposomal Systems: Tricaprylin as an Immediate-Release Lipid

In multivesicular liposome (MVL) formulations, tricaprylin is classified and utilized as an 'immediate release neutral lipid' [1]. Its role is to provide a faster rate of release for encapsulated bioactive compounds compared to sustained-release neutral lipids like triolein. This property is essential for tuning the in vivo release profile of drugs from this specific depot formulation [1].

Drug Delivery Liposomes Controlled Release Formulation Science

Chain Length-Dependent Bioaccessibility of Curcumin: Tricaprylin (C8) vs. Long-Chain Saturated Triglycerides

In a study of curcumin-loaded triacylglycerol nanoparticles, the bioaccessibility of curcumin was found to be chain length-dependent. Tricaprylin (C8) nanoparticles achieved a bioaccessibility of 70.72%, which was lower than that observed with longer-chain, more saturated triglycerides such as tristearin (C18:0, 89.65%) and triolein (C18:1, 89.71%) [1].

Nutraceutical Delivery Nanoparticles Digestion Bioaccessibility

Lymphatic Transport as an Alternative Absorption Route: A Differentiating Mechanism for Tricaprylin

While MCTs are classically known for portal vein absorption, a detailed ultrastructural and biochemical study provides evidence that a portion of orally administered tricaprylin is transported via the intestinal lymphatic system, possibly in the form of very low-density lipoproteins [1]. Biochemical analysis of lymph showed the presence of caprylate, the hydrolysis product of tricaprylin, at a maximum rate 3 hours after oral administration [1].

Pharmacokinetics Oral Absorption Lymphatic Transport Drug Delivery

Recommended Application Scenarios for Tricaprylin (CAS 538-23-8) Based on Quantitative Evidence


Acute Metabolic Studies Requiring Maximal Ketogenic Response

Researchers investigating the physiological effects of ketosis should select tricaprylin (C8) over other MCTs (C10, C12) or mixed MCT oils when the objective is to maximize and accelerate plasma ketone production. As demonstrated in a human metabolic study, tricaprylin is approximately three times more ketogenic than tricaprin and six times more ketogenic than trilaurin [1]. This potency makes it the ideal agent for studies where a robust and rapid ketogenic signal is required.

Type I Lipid-Based Drug Delivery Systems (LBDDS) for Poorly Soluble Drugs

Formulators developing simple, single-excipient (Type I) lipid-based formulations should prioritize tricaprylin as the lead candidate. Evidence shows that as a pure oil, tricaprylin is a more potent solvent for a wide range of poorly water-soluble drugs compared to its close analog, tricaprin (C10) [2]. Its use as a baseline solvent is well-established, with subsequent formulation development efforts demonstrating that drug solubility can be enhanced up to 100-fold when tricaprylin is combined with co-solvents and surfactants [3].

Nutraceutical Formulations Designed to Optimize Vitamin A Bioavailability

For the development of fortified foods or nutraceutical products specifically targeting enhanced vitamin A uptake, tricaprylin is the superior choice of lipid vehicle over triolein. Quantitative evidence shows that a lower amount of tricaprylin can increase plasma vitamin A levels by nearly 90% compared to equivalent or higher amounts of triolein [4]. This application scenario leverages tricaprylin's specific interaction with vitamin A absorption pathways.

Liposomal Depot Formulations Requiring an Immediate Drug Release Profile

In the design of multivesicular liposome (MVL) depot injections, tricaprylin should be incorporated as the neutral lipid of choice when a rapid, immediate release phase of the encapsulated drug is desired [5]. Its functional classification as an 'immediate release neutral lipid' provides a clear, patent-supported basis for its selection over sustained-release alternatives like triolein, allowing for rational tuning of the drug's in vivo pharmacokinetic profile.

Technical Documentation Hub

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